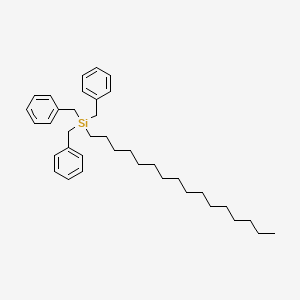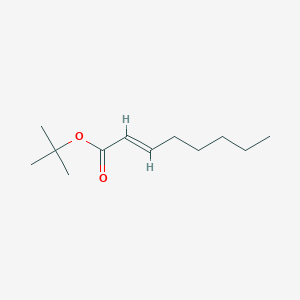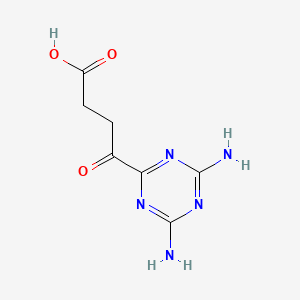
4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of both amino and oxo functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid typically involves the reaction of 4,6-diamino-1,3,5-triazine with a suitable oxobutanoic acid derivative. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with a base like sodium carbonate to facilitate the reaction . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times .
Chemical Reactions Analysis
Types of Reactions: 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines and alcohols are commonly employed in substitution reactions
Major Products: The major products formed from these reactions include nitro-triazine derivatives, hydroxyl-triazine derivatives, and various substituted triazine compounds .
Scientific Research Applications
4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The oxo group can participate in redox reactions, altering the oxidative state of target molecules .
Comparison with Similar Compounds
4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate: This compound shares the triazine core structure but differs in its functional groups
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: Another triazine derivative with different substituents.
Properties
Molecular Formula |
C7H9N5O3 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
4-(4,6-diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H9N5O3/c8-6-10-5(11-7(9)12-6)3(13)1-2-4(14)15/h1-2H2,(H,14,15)(H4,8,9,10,11,12) |
InChI Key |
XDGLKUCMBMTZGN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)C1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
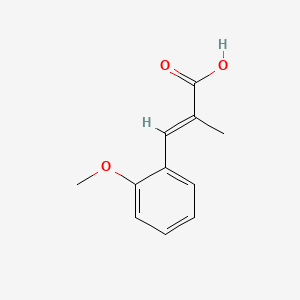
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)
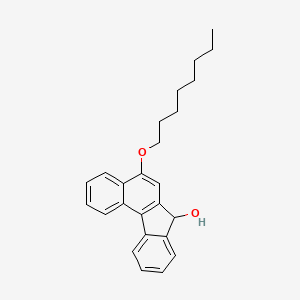
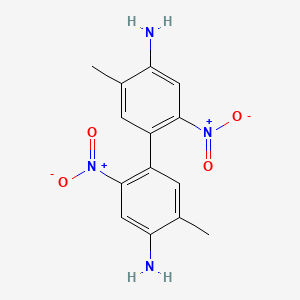
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)
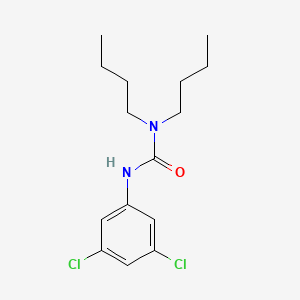
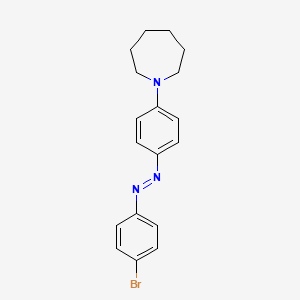
![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)

